molecular formula C19H15F3N4O2S B287328 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287328
M. Wt: 420.4 g/mol
InChI Key: RHROWSKZARGCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TFP, is a synthetic compound that has gained attention for its potential applications in scientific research.

Scientific Research Applications

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to modulate the activity of GABA receptors, which are involved in the regulation of synaptic transmission and neuronal excitability.

Mechanism of Action

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole acts as a selective antagonist of the glycine receptor by binding to a specific site on the receptor, which prevents the binding of glycine. This results in a decrease in inhibitory neurotransmission in the central nervous system. 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also modulates the activity of GABA receptors by increasing the frequency of channel openings, which enhances the inhibitory effects of GABA.
Biochemical and Physiological Effects:
6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a number of biochemical and physiological effects. In animal studies, 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to increase locomotor activity, decrease anxiety-like behavior, and impair learning and memory. 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its selectivity for the glycine receptor, which allows for the specific modulation of inhibitory neurotransmission. However, 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have off-target effects on other receptors, which may complicate the interpretation of results. Additionally, 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the potential therapeutic applications of 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the treatment of neurological disorders, such as epilepsy and chronic pain. Further research is also needed to better understand the mechanisms underlying the effects of 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole on synaptic transmission and neuronal excitability. Additionally, the development of more selective and potent glycine receptor antagonists may help to overcome some of the limitations of 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments and clinical applications.

Synthesis Methods

The synthesis of 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of 4-(trifluoromethyl)benzoyl chloride with thiosemicarbazide, followed by the reaction with 3,4-dimethoxybenzyl bromide and sodium hydride. The resulting product is then treated with triethylorthoformate and acetic anhydride to yield 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

properties

Product Name

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H15F3N4O2S

Molecular Weight

420.4 g/mol

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H15F3N4O2S/c1-27-14-8-3-11(9-15(14)28-2)10-16-25-26-17(23-24-18(26)29-16)12-4-6-13(7-5-12)19(20,21)22/h3-9H,10H2,1-2H3

InChI Key

RHROWSKZARGCSR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)OC

Origin of Product

United States

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